

A Comparative Guide to the Structural Confirmation of 3'-Fluoroacetophenone

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Compound of Interest

Compound Name: 3'-Fluoroacetophenone





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This guide provides a comprehensive comparison of **3'-Fluoroacetophenone** with its structural isomers and the parent compound, acetophenone. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to aid in the unequivocal confirmation of its chemical structure.

Compound Identification and Structural Overview

3'-Fluoroacetophenone is an aromatic ketone with a molecular formula of C_8H_7FO .^{[1][2]} Its structure consists of an acetophenone core with a fluorine atom substituted at the meta-position (position 3) of the phenyl ring.^{[3][4]} For comparative analysis, its ortho- (2'-) and para- (4'-) isomers, along with the unsubstituted acetophenone, are presented below.

Compound	Structure	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3'-Fluoroacetophenone	 Structure of 3'-Fluoroacetophenone	1-(3-fluorophenyl) ethanone[2][3]	455-36-7[1][2][5]	C ₈ H ₇ FO[1][2]	138.14[1][5]
2'-Fluoroacetophenone	 Structure of 2'-Fluoroacetophenone	1-(2-fluorophenyl) ethanone	445-27-2	C ₈ H ₇ FO	138.14
4'-Fluoroacetophenone	 Structure of 4'-Fluoroacetophenone	1-(4-fluorophenyl) ethanone[6]	403-42-9[6]	C ₈ H ₇ FO[6]	138.14[6]
Acetophenone	 Structure of Acetophenone	1-phenylethane	98-86-2	C ₈ H ₈ O	120.15

Comparative Physical and Spectroscopic Data

The position of the fluorine atom significantly influences the physicochemical and spectroscopic properties of the molecule. The following tables summarize key experimental data used for structural elucidation.

Table 2.1: Physical Properties

Compound	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
3'-Fluoroacetophenone	-3[1]	81 (9 mmHg)[1][5]	1.126[1][5]	1.509[1][5]
2'-Fluoroacetophenone	5-6	94-95 (13 mmHg)	1.139	1.514
4'-Fluoroacetophenone	4-6	94-96 (12 mmHg)	1.135	1.509
Acetophenone	19-20	202	1.028	1.534

Table 2.2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

Solvent: CDCl₃

Compound	-CH ₃ (Singlet)	Aromatic Protons (Multiplet)
3'-Fluoroacetophenone	~2.60	~7.20 - 7.75
2'-Fluoroacetophenone	~2.63	~7.10 - 7.85
4'-Fluoroacetophenone	~2.58	~7.10 (d), ~7.98 (d)

| Acetophenone | ~2.60 | ~7.45 - 7.95 |

Table 2.3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

Solvent: CDCl₃

Compound	C=O	-CH ₃	Aromatic Carbons
3'-Fluoroacetophenone	~196.5	~26.7	~115.0 (d), ~120.2 (d), ~124.5 (d), ~130.3 (d), ~139.5 (d), ~162.8 (d)
2'-Fluoroacetophenone	~196.0	~31.5	~116.8 (d), ~124.5 (d), ~127.0 (d), ~130.8 (d), ~134.0 (d), ~161.5 (d)
4'-Fluoroacetophenone	~196.5	~26.5	~115.6 (d), ~130.8 (d), ~133.8 (d), ~165.7 (d)

| Acetophenone | ~198.1 | ~26.6 | ~128.3, ~128.6, ~133.1, ~137.1 |

Note: (d) denotes a doublet caused by Carbon-Fluorine coupling.

Experimental Workflow and Protocols

The definitive identification of **3'-Fluoroacetophenone** relies on a systematic workflow employing multiple analytical techniques.

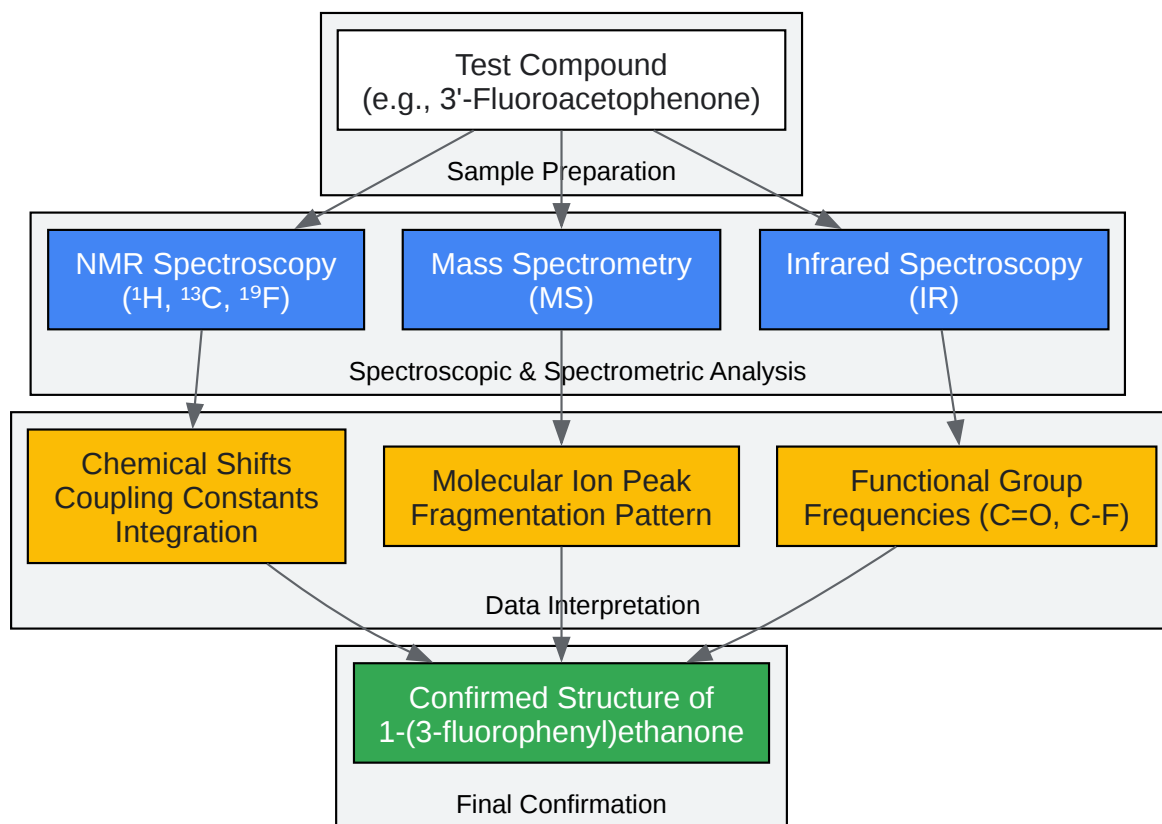


Figure 1. Workflow for Structural Confirmation

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Caption: Workflow for the structural elucidation of **3'-Fluoroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the nuclei.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the **3'-Fluoroacetophenone** sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tuning and Shimming: Tune the probe for the respective nucleus (^1H , ^{13}C , ^{19}F) and shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquisition Parameters (^1H NMR):
 - Pulse Angle: 30-90 degrees.
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- Acquisition Parameters (^{13}C NMR):
 - Technique: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Spectral Width: ~240 ppm.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or higher, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology: A sample is introduced into the mass spectrometer (e.g., via Electron Ionization, EI). The resulting mass spectrum for **3'-Fluoroacetophenone** will show a molecular ion $[M]^+$ peak corresponding to its molecular weight (138.14 g/mol) and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl) and analyzed. The IR spectrum will exhibit a strong absorption band around 1680-1700 cm^{-1} , characteristic of the carbonyl (C=O) stretch of an aromatic ketone, and bands corresponding to the C-F stretch and aromatic C-H bonds.

Conclusion

The structural confirmation of **3'-Fluoroacetophenone** is achieved by a synergistic approach combining physical property measurements and spectroscopic analysis. While isomers share the same molecular formula and weight, their distinct physical constants and unique NMR spectra—particularly the splitting patterns and chemical shifts in both ^{13}C and ^1H NMR caused by the meta-positioned fluorine atom—provide the definitive evidence required for its unambiguous identification. The provided data and protocols serve as a reliable reference for researchers in verifying the structure of **3'-Fluoroacetophenone** against its positional isomers and other related compounds.

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